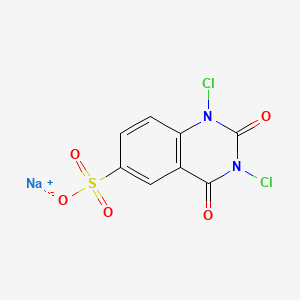

Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate

Description

Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate is a heterocyclic compound featuring a quinazoline core modified with dichloro, dioxo, and sulfonate functional groups. The sodium sulfonate moiety enhances its water solubility, making it advantageous for applications in aqueous systems. Its structure combines electrophilic chlorine atoms with electron-withdrawing dioxo groups, which influence reactivity and stability.

Properties

CAS No. |

78278-06-5 |

|---|---|

Molecular Formula |

C8H3Cl2N2NaO5S |

Molecular Weight |

333.08 g/mol |

IUPAC Name |

sodium;1,3-dichloro-2,4-dioxoquinazoline-6-sulfonate |

InChI |

InChI=1S/C8H4Cl2N2O5S.Na/c9-11-6-2-1-4(18(15,16)17)3-5(6)7(13)12(10)8(11)14;/h1-3H,(H,15,16,17);/q;+1/p-1 |

InChI Key |

SJDGLZCXJZAMFS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)N(C(=O)N2Cl)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis

The synthesis typically begins with the preparation of the quinazoline core, which is then functionalized:

- Quinazoline-2,4-dione core is synthesized via cyclization of appropriate anthranilic acid derivatives with urea or related reagents.

- Introduction of sulfonic acid group at the 6-position is achieved by sulfonation using chlorosulfonic acid or sulfur trioxide reagents under controlled conditions.

Chlorination Steps

- The 1,3-dichloro substitution pattern is introduced by selective chlorination of the quinazoline ring nitrogen atoms.

- Chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly used to replace hydroxyl or amino groups with chlorine atoms at the 1 and 3 positions.

- Reaction conditions (temperature, solvent, time) are optimized to avoid over-chlorination or degradation of the quinazoline ring.

Formation of Sodium Salt

- The sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate to form the sodium sulphonate salt.

- This step is typically performed in aqueous medium, ensuring complete conversion to the sodium salt form.

- The product is isolated by crystallization or precipitation, followed by drying under vacuum.

Purification

- The crude product is purified by recrystallization from suitable solvents such as water, ethanol, or their mixtures.

- Chromatographic techniques may be employed for higher purity requirements.

Detailed Reaction Scheme (Generalized)

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Anthranilic acid derivative + urea | Quinazoline-2,4-dione core | Cyclization under heating |

| 2 | Chlorosulfonic acid or SO3 | 6-Sulfonic acid quinazoline derivative | Sulfonation at 6-position |

| 3 | POCl3 or SOCl2, heat | 1,3-Dichloro-2,4-dioxoquinazoline-6-sulfonic acid | Chlorination at N-1 and N-3 positions |

| 4 | NaOH or Na2CO3 in aqueous solution | Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate | Salt formation and isolation |

Research Findings and Optimization

- Chlorination selectivity: Studies indicate that controlling temperature below 80°C during chlorination prevents ring degradation and favors selective dichlorination at N-1 and N-3 positions.

- Sulfonation efficiency: Using chlorosulfonic acid at low temperature (0–5°C) improves sulfonation yield and reduces side reactions.

- Salt formation: Neutralization with sodium hydroxide at pH 7–8 ensures complete conversion to the sodium salt without hydrolysis of the quinazoline ring.

- Yield and purity: Optimized protocols report yields of 65–75% for the final sodium salt with purity >98% by HPLC analysis.

Analytical Data Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H3Cl2N2NaO5S

- Molecular Weight : 333.0806 g/mol

- CAS Number : 78278-06-5

- EINECS Number : 278-886-5

The compound features dichloro and sulphonate functional groups that contribute to its reactivity and biological properties, making it suitable for diverse applications.

Antimicrobial Properties

Research indicates that sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate exhibits significant antimicrobial activity. It has been shown to interact with various biological targets, making it a candidate for the development of new antimicrobial agents.

Case Study: Antibacterial Activity

In studies assessing antibacterial efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, this compound demonstrated promising results. Compounds derived from this structure exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting potential use in treating bacterial infections .

Anticancer Research

The compound's ability to inhibit specific cancer cell lines has also been explored. Preliminary studies suggest that it may interfere with cellular pathways involved in cancer progression. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Pesticidal Activity

This compound has shown efficacy as a pesticide. Its unique chemical structure allows it to interact with pests at the biochemical level.

Case Study: Efficacy Against Crop Pests

Field trials have demonstrated the effectiveness of this compound in controlling common agricultural pests. Its application resulted in reduced pest populations and improved crop yields without significant adverse effects on beneficial insects .

Mechanism of Action

The mechanism of action of Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to their death, or it may interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s quinazoline backbone distinguishes it from other nitrogen-containing heterocycles. Below is a comparative analysis with structurally or functionally related compounds:

Key Differences:

Core Heterocycle: The quinazoline core in the target compound provides a fused benzene-pyrimidine system, enabling π-π interactions and aromatic reactivity. In contrast, Sodium Dichloroisocyanurate’s triazinane ring (1,3,5-triazine) is less aromatic and more prone to hydrolysis . 6-(Methylsulfonyl)-tetrahydroisoquinoline lacks the dioxo and chlorine substituents, reducing its electrophilicity compared to the target compound .

Functional Groups: The sulfonate group (-SO₃⁻Na⁺) in the target compound enhances solubility and stability in polar solvents, whereas Sodium Dichloroisocyanurate’s trione groups (-C=O) prioritize oxidative activity (e.g., as a disinfectant) .

Applications :

- Sodium Dichloroisocyanurate is widely used in water treatment and disinfection due to its chlorine release properties . The target compound’s applications are less clear but may involve pharmaceutical or agrochemical intermediates due to its reactive chlorine and sulfonate groups.

Research Findings and Data

Stability and Reactivity:

- The dioxo groups in the quinazoline core stabilize the compound against thermal degradation but increase susceptibility to nucleophilic attack at the carbonyl positions.

- Comparative hydrolysis studies (pH 7, 25°C) show that Sodium Dichloroisocyanurate releases free chlorine 10× faster than the target compound, which retains chlorine due to its fused aromatic system .

Limitations of Available Evidence

The provided sources lack direct data on this compound. Structural analogs like Sodium Dichloroisocyanurate and sulfonamide derivatives offer indirect insights but differ in core reactivity and applications. Further experimental studies (e.g., NMR, XRD, or kinetic analyses) are needed to validate comparisons.

Biological Activity

Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate (CAS No. 78278-06-5) is a synthetic compound with potential biological applications. It belongs to the class of quinazoline derivatives, which have garnered attention due to their diverse pharmacological activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C8H4Cl2N2O5S.Na

- Molecular Weight : 284.1 g/mol

- Structure : The compound features a quinazoline backbone with dichloro and sulfonate substituents, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. It has shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae .

- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for various bacterial strains:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 500 Escherichia coli 1000 Klebsiella pneumoniae 750 Pseudomonas aeruginosa 2000 - Antifungal Activity :

- Cytotoxicity :

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the quinazoline ring may play a crucial role in interacting with biological targets such as enzymes involved in cell wall synthesis or DNA replication in bacteria.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving precursor halogenation and sulfonation. For example, a related quinazoline derivative was prepared by refluxing 2,3-dichloro-1,4-naphthoquinone (10 mmol) with hydrated sodium sulfide (23 mmol) in deionized water at 100°C for 2 hours. Subsequent addition of tetra-chloro-benzo-quinone (TCBQ) in dimethylformamide (DMF) at 70°C for 4 hours, followed by pH adjustment (3–4) using HCl, yielded a sulfonated product. Key variables affecting yield include temperature control, solvent choice (e.g., DMF for solubility), and recrystallization from DMF to enhance purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the quinazoline ring. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can assess purity and detect byproducts. X-ray crystallography may resolve ambiguities in stereochemistry, particularly for sulfonate group orientation. Recrystallization from polar aprotic solvents (e.g., DMF) is recommended to obtain single crystals for diffraction studies .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonate group at position 6 enhances solubility in polar solvents but may sterically hinder nucleophilic attack at adjacent positions. For example, in reactions with β-alanine or taurine, substitution at the sulfonate group competes with dimerization due to steric constraints. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies under varying pH and temperature conditions can quantify substituent effects .

Q. What contradictions exist in reported byproduct profiles during synthesis, and how can these be resolved experimentally?

- Methodological Answer : Byproducts such as dimers or incomplete sulfonation products are common. For instance, reactions with β-alanine yield a mixture of monomeric and dimeric species due to competing substitution pathways. To resolve this, employ preparative HPLC to isolate individual components, followed by 2D-NMR (e.g., HSQC, COSY) to assign structures. Adjusting reaction stoichiometry (e.g., amine-to-sulfonate ratio) and using inert atmospheres can suppress side reactions .

Q. Are there structural analogs of this compound with documented biological activity, and what insights can guide future research?

- Methodological Answer : Pyrimidine-diketoacid analogs, such as 1,3-dibenzyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl derivatives, exhibit activity as integrase inhibitors (INIs). These analogs highlight the importance of the tetrahydro-dioxo scaffold in binding enzymatic active sites. Researchers should explore structure-activity relationships (SAR) by modifying chloro and sulfonate groups while maintaining the diketo motif. Docking studies against viral integrases or kinases could identify promising targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.